2-(4-biphenylylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-biphenylylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine, also known as BMS-181,101, is a compound that has gained attention in the scientific community due to its potential therapeutic applications.
作用機序
2-(4-biphenylylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine acts as a selective antagonist of the neuropeptide Y (NPY) Y2 receptor. NPY is a peptide neurotransmitter that is involved in the regulation of appetite, stress response, and mood. By blocking the Y2 receptor, 2-(4-biphenylylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine may modulate these physiological processes.
Biochemical and Physiological Effects
In addition to its potential therapeutic applications, 2-(4-biphenylylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine has been studied for its biochemical and physiological effects. Animal studies have shown that 2-(4-biphenylylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine can increase levels of dopamine in the brain, which may contribute to its anti-addictive effects. Additionally, 2-(4-biphenylylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine has been shown to reduce levels of corticosterone, a hormone involved in the stress response.
実験室実験の利点と制限
2-(4-biphenylylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine has several advantages for lab experiments. It is a selective antagonist of the Y2 receptor, which allows for specific targeting of this receptor in animal studies. Additionally, 2-(4-biphenylylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine has been shown to have a low toxicity profile in animal models.
However, there are also limitations to the use of 2-(4-biphenylylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine in lab experiments. It has a relatively short half-life, which may make it difficult to study its long-term effects. Additionally, its effects may differ between animal species, which may limit its translational potential.
将来の方向性
There are several future directions for the study of 2-(4-biphenylylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine. One area of interest is its potential use in the treatment of addiction and anxiety disorders in humans. Additionally, further studies are needed to elucidate the long-term effects of 2-(4-biphenylylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine and its potential side effects. Finally, the development of more potent and selective Y2 receptor antagonists may provide new avenues for the treatment of various disorders.
Conclusion
In conclusion, 2-(4-biphenylylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine is a compound that has gained attention in the scientific community due to its potential therapeutic applications. Its selective antagonism of the Y2 receptor may provide new avenues for the treatment of addiction and anxiety disorders. However, further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential side effects.
合成法
The synthesis of 2-(4-biphenylylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine involves the reaction of 1,2-dibromoethane with 2-bromo-4'-methylbiphenyl in the presence of sodium hydride. The resulting product is then reacted with 2,3,4,5-tetrahydropyrrolo[1,2-a]pyrazine in the presence of potassium carbonate to yield 2-(4-biphenylylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine.
科学的研究の応用
2-(4-biphenylylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine has been studied for its potential therapeutic applications, particularly in the treatment of addiction and anxiety disorders. In animal studies, 2-(4-biphenylylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine has been shown to reduce drug-seeking behavior and anxiety-like behavior. Additionally, 2-(4-biphenylylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine has been studied for its potential use in the treatment of pain, as it has been shown to have analgesic effects in animal models.
特性
IUPAC Name |
1-methyl-2-[(4-phenylphenyl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2/c1-17-21-8-5-13-22(21)14-15-23(17)16-18-9-11-20(12-10-18)19-6-3-2-4-7-19/h2-4,6-7,9-12,17,21H,5,8,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSJKDBFOPDVHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCCN2CCN1CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-2-[(4-phenylphenyl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。